

N-Ethyl-2-chloroacetamide safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-ethylacetamide

Cat. No.: B093383

[Get Quote](#)

An In-Depth Technical Guide to the Safety and Hazards of N-Ethyl-2-chloroacetamide

Introduction

N-Ethyl-2-chloroacetamide (CAS No. 105-35-1) is a valuable chemical intermediate widely utilized in organic synthesis.^[1] Its applications span the pharmaceutical, pesticide, and dye industries, where it serves as a precursor for introducing the N-ethylacetamido moiety into more complex molecules.^[1] While its utility is significant, its chemical reactivity necessitates a comprehensive understanding of its hazard profile to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a detailed examination of the safety and hazards associated with N-Ethyl-2-chloroacetamide, moving from its fundamental properties to practical, field-proven protocols for handling, storage, and emergency response. The causality behind each safety recommendation is explained to foster a proactive safety culture grounded in scientific principles.

Physicochemical Properties and Identification

A thorough understanding of a chemical's physical properties is the foundation of a robust safety assessment. These properties dictate its behavior in the laboratory environment, influencing storage, handling, and emergency cleanup procedures. For instance, its liquid state at room temperature and pungent odor are key indicators for handling within ventilated enclosures to prevent inhalation exposure.

Property	Value	Reference
CAS Number	105-35-1	[1] [2]
Molecular Formula	C ₄ H ₈ CINO	[1] [2]
Molecular Weight	121.56 g/mol	[2]
Synonyms	2-Chloro-N-ethylacetamide, N-Ethylchloroacetamide	[2]
Appearance	Colorless or yellowish liquid with a pungent odor	[1]
Boiling Point	96 °C @ 13 Torr; 217-220 °C (at atmospheric pressure)	[1]
Melting Point	-25 °C	[1]
Solubility	Sparingly soluble in water; readily soluble in organic solvents (e.g., alcohols, ethers)	[1]

Hazard Identification and GHS Classification

N-Ethyl-2-chloroacetamide is classified under the Globally Harmonized System (GHS) as a hazardous substance.[\[2\]](#) The assigned pictograms and hazard statements provide an immediate, universally understood summary of the primary risks. It is crucial to internalize these classifications as they inform every aspect of the chemical's life cycle in the laboratory.

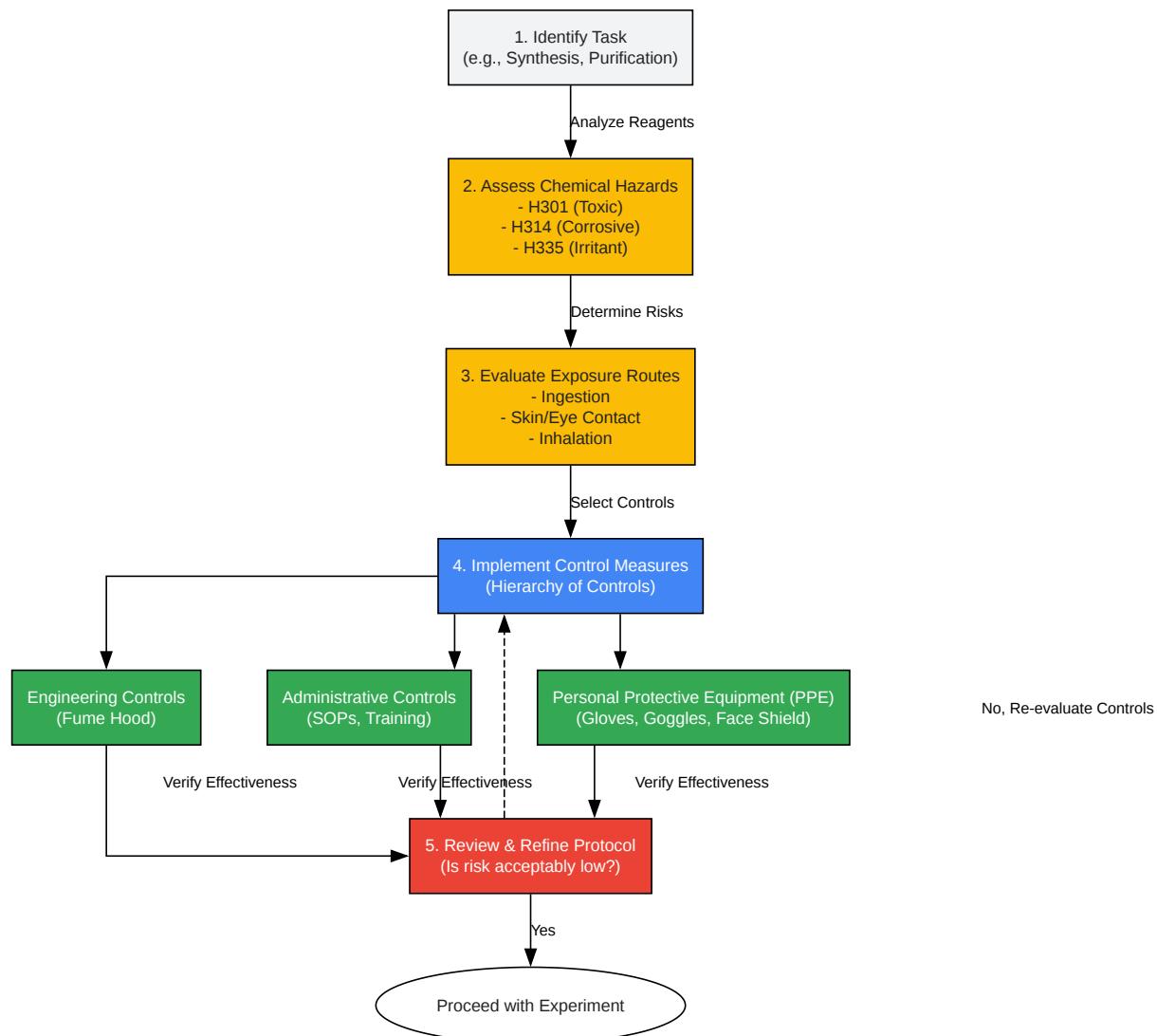
- Pictograms:
 - corrosion
 - skull and crossbones
 - exclamation mark
- Signal Word:Danger[\[2\]](#)

GHS Hazard Statements:[\[2\]](#)

- H301: Toxic if swallowed. This indicates a high degree of acute oral toxicity. Ingestion of even small amounts can cause significant harm or be fatal. This necessitates stringent controls to prevent accidental ingestion, such as prohibiting eating or drinking in the lab and using proper pipetting techniques.
- H314: Causes severe skin burns and eye damage. This classification as a corrosive substance is a critical safety concern. Contact can lead to irreversible damage to skin and eyes. The causality is its chemical reactivity, which can destroy living tissue upon contact. This mandates the use of robust personal protective equipment (PPE), including chemical-resistant gloves and full eye/face protection.
- H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.^[2] This hazard underscores the absolute requirement for handling the substance within a certified chemical fume hood or other ventilated enclosure.

It is also prudent to consider the hazards of the parent compound, 2-chloroacetamide, which is known to be a skin sensitizer and is suspected of damaging fertility.^{[3][4]} While these classifications are not currently assigned to the N-ethyl derivative, the structural similarity warrants a cautious approach, reinforcing the need for rigorous exposure control.

Toxicological Profile


The toxicological profile is derived from its GHS classification, indicating its potential to cause harm via specific routes of exposure.

- Acute Toxicity (Oral): Classified as "Toxic if swallowed" (H301), this compound poses a significant risk upon ingestion.^[2] The mechanism likely involves alkylation of critical biomolecules in the gastrointestinal tract and systemically after absorption.
- Corrosivity and Irritation: The compound is corrosive to skin and eyes (H314) and irritating to the respiratory system (H335).^[2] This is due to its reactivity as a chlorinated amide. Upon contact with moisture on skin, eyes, or mucous membranes, it can hydrolyze or react directly with cellular components, causing chemical burns and inflammation.
- Genotoxicity and Carcinogenicity: While specific data for N-Ethyl-2-chloroacetamide is limited, related chloroacetamide herbicides have been shown to induce the generation of

reactive oxygen species (ROS), leading to DNA damage and apoptosis in cell and embryo models.^[5] Alkylating agents, as a class, are often investigated for genotoxic and carcinogenic potential. Therefore, minimizing exposure is paramount.

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying hazards, assessing risks, and implementing controls. This workflow should be a self-validating system for any experiment involving N-Ethyl-2-chloroacetamide. Each step logically informs the next, ensuring that all potential risks are addressed before work begins.

[Click to download full resolution via product page](#)

Caption: Hazard Identification and Risk Mitigation Workflow.

Standard Operating Procedures for Safe Handling

Adherence to the following protocols is mandatory to mitigate the risks identified. These procedures are designed as a self-validating system; if followed correctly, they inherently minimize the potential for exposure.

Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

- Chemical Fume Hood: All weighing, transfers, and manipulations of N-Ethyl-2-chloroacetamide must be performed inside a certified chemical fume hood to prevent inhalation of its pungent and irritating vapors.
- Safety Shower/Eyewash Station: An operational and easily accessible safety shower and eyewash station is required in the immediate work area.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected based on the specific hazards of corrosivity and toxicity.

Protection	Specification	Rationale and Best Practices
Hand	Chemical-resistant gloves (e.g., Nitrile, Neoprene).	Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact. Given its corrosivity, consider double-gloving for transfers of large volumes. Dispose of contaminated gloves immediately.
Eye/Face	Chemical safety goggles AND a full-face shield.	Due to the H314 classification (causes severe eye damage), goggles alone are insufficient. A face shield is required to protect the entire face from splashes during transfers or potential reactions. [1]
Body	Flame-resistant laboratory coat.	A fully buttoned lab coat provides a barrier against minor spills and splashes. [1] [6]
Footwear	Closed-toe shoes.	Protects feet from spills.

Administrative Controls and Safe Work Practices

- Designated Area: Clearly demarcate the area where N-Ethyl-2-chloroacetamide is handled.
- Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in any area where this chemical is stored or handled.
- Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, paper towels) as hazardous chemical waste in a designated, sealed container.

Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing dangerous reactions.

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.^[7] The storage location should be a designated, locked cabinet for toxic substances to restrict access to authorized personnel only.^[8]
- Incompatible Materials: Keep segregated from:
 - Strong Oxidizing Agents: Can cause violent reactions.
 - Strong Bases and Acids: Can promote hydrolysis or other reactions, potentially releasing heat or toxic byproducts.^[3]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures (by Route of Exposure)

Route	Protocol
Inhalation	Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.
Skin Contact	Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion	Do NOT induce vomiting. [8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [8]

Accidental Release / Spill Cleanup Protocol

- Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
- Ventilate: Ensure the area is well-ventilated (fume hood must be running).
- Wear PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood, chemical-resistant gloves, and eye/face protection.
- Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
- Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[\[7\]](#) Avoid creating dust or aerosols.

- Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
- Dispose: Seal and label the waste container for proper disposal according to institutional and regulatory guidelines.

Conclusion

N-Ethyl-2-chloroacetamide is a potent chemical intermediate whose utility in research and development is matched by its significant hazard profile. Its acute oral toxicity, corrosivity to skin and eyes, and respiratory irritation demand a disciplined and informed approach to safety. By understanding the causality behind its hazards and rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and controlled manner. Proactive risk assessment and strict adherence to established safety procedures are not merely procedural; they are integral to responsible scientific practice.

References

- National Center for Biotechnology Information. (n.d.). **2-chloro-N-ethylacetamide**. PubChem.
- ChemBK. (2024). N-Ethyl-2-chloroacetamide.
- ChemBK. (2024). N-ETHYL-2-CHLOROACETAMIDE.
- National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
- Eurofins. (2016). Safety Data Sheet: 2-Chloroacetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
- National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetamide | ClCH₂CONH₂ | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [N-Ethyl-2-chloroacetamide safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093383#n-ethyl-2-chloroacetamide-safety-and-hazards\]](https://www.benchchem.com/product/b093383#n-ethyl-2-chloroacetamide-safety-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

